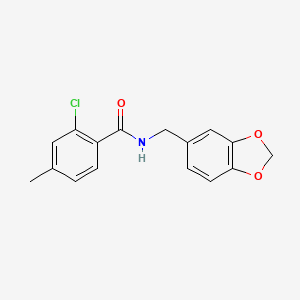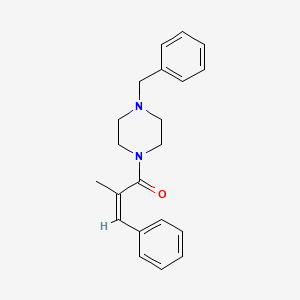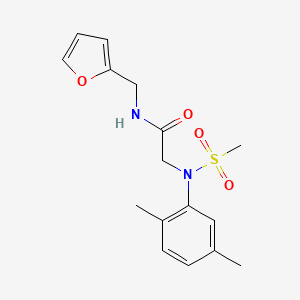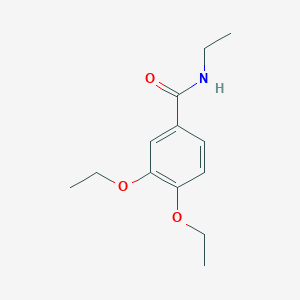
1-(3-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine, commonly known as MeOPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MeOPP belongs to the class of piperazine derivatives, which have been extensively investigated for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of MeOPP is not fully understood. However, it has been suggested that MeOPP acts as a dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. MeOPP has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
MeOPP has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. MeOPP has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
MeOPP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of pharmacological properties. MeOPP also has good solubility in water and organic solvents, which makes it suitable for use in a variety of experimental settings. However, MeOPP also has some limitations for lab experiments. It is a relatively new compound and its pharmacological properties have not been fully characterized. Additionally, MeOPP has not been extensively tested for its toxicity and safety.
Future Directions
There are several future directions for research on MeOPP. One area of research could focus on the development of new derivatives of MeOPP with improved pharmacological properties. Another area of research could investigate the potential use of MeOPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies could be conducted to investigate the safety and toxicity of MeOPP in order to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, MeOPP is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory effects. MeOPP has several advantages for lab experiments, but also has some limitations. Future research on MeOPP could focus on the development of new derivatives with improved pharmacological properties, investigation of its potential use in the treatment of neurodegenerative disorders, and further studies on its safety and toxicity.
Synthesis Methods
MeOPP can be synthesized using a three-step procedure. The first step involves the reaction of 3-methoxybenzoyl chloride with 2-methoxybenzylamine to form N-(2-methoxybenzyl)-3-methoxybenzamide. The second step involves the reduction of the amide group to an amine using sodium borohydride. The final step involves the reaction of the amine with 1,4-dichlorobutane to form MeOPP.
Scientific Research Applications
MeOPP has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological properties including antipsychotic, antidepressant, and anxiolytic effects. MeOPP has also been shown to possess potent anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-5-7-16(14-18)20(23)22-12-10-21(11-13-22)15-17-6-3-4-9-19(17)25-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPJLYTEDNECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxybenzyl)piperazin-1-yl](3-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)

![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)

![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)

![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)
